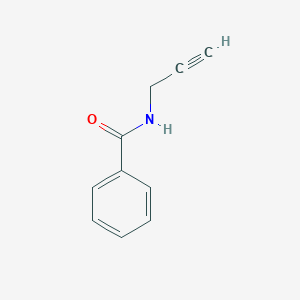

Benzamide, N-2-propynyl-

Übersicht

Beschreibung

Benzamide, N-2-propynyl- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a derivative of benzamide, which is a white crystalline solid used in the production of various chemicals and pharmaceuticals. Benzamide, N-2-propynyl-, also known as P2B, has been studied extensively for its potential as an anti-cancer agent, as well as its effects on the nervous system.

Wissenschaftliche Forschungsanwendungen

1. Mitosis Inhibition in Plant Cells

Benzamide, N-2-propynyl- derivatives, particularly N-(1,1-dimethylpropynyl)-3-chlorobenzamide, have been identified as powerful and selective inhibitors of mitosis in plant cells. This effect is evident at very low concentrations and has been observed in various plant species. The study by Merlin et al. (1987) in "Phytochemistry" suggests the potential utility of these compounds in plant biology and agriculture (Merlin et al., 1987).

2. Herbicidal Properties

Benzamide, N-2-propynyl- compounds, like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been shown to have herbicidal activity against annual and perennial grasses. These properties indicate potential agricultural applications, particularly in forage legumes, certain turf grasses, and cultivated crops, as discussed in a study published in "Science" by Viste et al. (1970) (Viste et al., 1970).

3. Imaging and Therapeutic Applications in Melanoma

Benzamide derivatives have been found useful in imaging melanoma and melanoma metastases. These compounds, owing to their neurotropic characteristics, have been clinically applied as imaging agents, such as [(123I)]BZA. Oltmanns et al. (2009) in "Current Medicinal Chemistry" highlighted the potential of benzamides in imaging and as transporters for cytostatic agents in melanoma therapy (Oltmanns et al., 2009).

4. Antiviral Properties Against Zika Virus

In recent research, a specific benzamide derivative, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799), was identified as a potent inhibitor of Zika virus (ZIKV) replication. This study, published in the "Journal of Virology" by Riva et al. (2021), indicates a promising lead for developing treatments against ZIKV (Riva et al., 2021).

5. Photocatalytic Degradation Applications

Benzamide, N-2-propynyl- compounds have been studied for their role in the photocatalytic degradation of environmental contaminants. Torimoto et al. (1996) in "Environmental Science & Technology" explored the photodecomposition of propyzamide using TiO2 and TiO2-loaded adsorbent supports, highlighting the potential environmental applications of these compounds (Torimoto et al., 1996).

Safety and Hazards

Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Zukünftige Richtungen

Benzamides, including “Benzamide, N-2-propynyl-”, continue to be a subject of research due to their wide range of applications in various fields such as pharmaceuticals, organic synthesis, and polymer chemistry. Future research may focus on discovering new synthetic methods, exploring their biological activities, and developing new applications .

Wirkmechanismus

Target of Action

N-(PROP-2-YN-1-YL)BENZAMIDE primarily targets the serotonergic system , which plays a crucial role in mood regulation . The compound has shown to interact with 5-HT1A and 5-HT3 receptors , which are subtypes of serotonin receptors .

Mode of Action

The compound interacts with its targets, the 5-HT1A and 5-HT3 receptors, leading to modulation of the serotonergic system . This interaction results in an antidepressant-like effect, as observed in animal models .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to serotonin, a neurotransmitter that plays a key role in mood regulation . By modulating the serotonergic system, particularly through the 5-HT1A and 5-HT3 receptors, N-(PROP-2-YN-1-YL)BENZAMIDE can influence the downstream effects associated with mood regulation .

Result of Action

The primary result of N-(PROP-2-YN-1-YL)BENZAMIDE’s action is an antidepressant-like effect in animal models . This effect is achieved through the modulation of the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors . The compound has shown a low potential for inducing acute toxicity in adult female Swiss mice .

Action Environment

The action, efficacy, and stability of N-(PROP-2-YN-1-YL)BENZAMIDE can be influenced by various environmental factors. For instance, the nature of the counterion and the linker length can influence important steps in the reaction of similar compounds . Additionally, light conditions can play a role in the reaction mechanism of related compounds . .

Biochemische Analyse

Biochemical Properties

N-(PROP-2-YN-1-YL)BENZAMIDE has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been involved in visible-light-induced oxidative formylation reactions . The compound acts as a photosensitizer in these reactions, playing a crucial role in the generation of singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway .

Cellular Effects

In terms of cellular effects, N-(PROP-2-YN-1-YL)BENZAMIDE has been associated with antidepressant-like effects in mice, implicating the involvement of the serotonergic system . It has been observed to reduce immobility in both the forced swimming test (FST) and tail suspension test (TST), without altering locomotor activity .

Molecular Mechanism

The molecular mechanism of N-(PROP-2-YN-1-YL)BENZAMIDE involves its interaction with the serotonergic system. Specifically, it has been found to modulate the 5-HT 1A and 5-HT 3 receptors . The compound’s antidepressant-like effect was prevented by pre-treatment with selective serotonergic receptor antagonists, indicating the involvement of these receptors in its mechanism of action .

Temporal Effects in Laboratory Settings

The temporal effects of N-(PROP-2-YN-1-YL)BENZAMIDE in laboratory settings have been observed in studies involving mice . The compound’s antidepressant-like effect was tested after different times (15–120 min) and doses (1–50 mg/kg), demonstrating its effect over time .

Dosage Effects in Animal Models

In animal models, the effects of N-(PROP-2-YN-1-YL)BENZAMIDE vary with different dosages. For instance, male Swiss mice were treated with doses ranging from 1 to 50 mg/kg, and the compound exhibited an antidepressant-like effect .

Metabolic Pathways

The compound’s involvement in visible-light-induced oxidative formylation reactions suggests it may interact with molecular oxygen in certain metabolic processes .

Eigenschaften

IUPAC Name |

N-prop-2-ynylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWISAVFRFTWMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163367 | |

| Record name | Benzamide, N-2-propynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1464-98-8 | |

| Record name | Benzamide, N-2-propynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-2-propynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)